N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of similar compounds involves a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{1-[(furan-2-yl)methyl]piperidin-4-yl}methanol”, include a molecular weight of 195.26 g/mol and a physical form of oil .Scientific Research Applications
Synthesis and Structural Study :
- A study by Gálvez et al. (1990) focused on the synthesis and structural analysis of related compounds, providing insights into their molecular structures through 1H-NMR and 13C-NMR methods (Gálvez et al., 1990).
Potential Antipsychotic Applications :
- Research by Raviña et al. (2000) explored compounds with structural similarities for their antipsychotic potential, showing specific affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Antimicrobial Properties :
- Patel (2020) investigated the antimicrobial activities of metal complexes containing similar furan ring structures, indicating potential applications in controlling bacterial growth (Patel, 2020).
Serotonin Receptor Antagonist Activity :
- Watanabe et al. (1993) synthesized compounds with a furan-piperidine structure that exhibited potent 5-HT2 antagonist activity, which could have implications for treatments involving serotonin receptors (Watanabe et al., 1993).
Glycine Transporter Inhibition :
- A study by Takahashi et al. (2014) described the discovery of phenoxymethylbenzamide derivatives, structurally related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide, as inhibitors of glycine transporter type-2, suggesting therapeutic potential in neuropathic pain (Takahashi et al., 2014).
Neuroinflammation Imaging :
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a similar structural framework. This could be significant for imaging reactive microglia and understanding neuroinflammation in various disorders (Horti et al., 2019).
Metabolite Identification in Pharmacokinetics :
- Research by Umehara et al. (2009) identified metabolites of a structurally related compound, highlighting the importance of understanding the metabolic pathways and transporter-mediated excretion in drug development (Umehara et al., 2009).
Impurity Identification in Pharmaceutical Compounds :
- Kancherla et al. (2018) identified impurities in bulk drug batches, demonstrating the need for thorough analytical techniques in ensuring drug quality and safety (Kancherla et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKUVVSZMZLAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.